7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one
Description
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one (CAS: 2253632-99-2) is a spirocyclic compound featuring a unique combination of functional groups. Its molecular formula is C7H13NO3S, with a molecular weight of 191.25 g/mol . The structure includes a sulfur atom in the lambda⁶ (hypervalent) oxidation state, an imino group (NH), and a 1,4-dioxa ring system fused into a spiro[4.4]nonane framework. This compound is commercially available for research purposes, with pricing ranging from $417 (50 mg) to $1,715 (1 g) .
Properties
IUPAC Name |
7-imino-1,4-dioxa-7λ6-thiaspiro[4.4]nonane 7-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(8)4-1-6(5-11)9-2-3-10-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZODRUJTXQEUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)CC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxane derivative with a thioamide in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the imino group or the dioxane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the imino group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
The compound 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the imino group may enhance interactions with biological targets, making it a candidate for developing new antimicrobial agents.
Anticancer Research : The spirocyclic structure has been linked to biological activity against cancer cells. Research is ongoing to determine the efficacy of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one in inhibiting tumor growth and metastasis.
Materials Science
Polymer Synthesis : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Studies are being conducted on its use as a monomer or crosslinking agent in polymer chemistry.
Nanotechnology : Its application in the development of nanomaterials is under investigation, particularly in creating nanocarriers for drug delivery systems. The ability to modify its surface properties could lead to improved targeting and reduced side effects in therapeutic applications.
Environmental Science
Pollutant Degradation : Research indicates that compounds with similar characteristics can catalyze the degradation of environmental pollutants. 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one may serve as a catalyst in reactions aimed at breaking down hazardous substances in wastewater treatment processes.
Table: Summary of Research Findings
Notable Research Insights
- A study on the antimicrobial properties of structurally related compounds indicated that modifications to the imino group could enhance bioactivity against various pathogens.
- Investigations into polymer synthesis revealed that incorporating spirocyclic compounds could lead to materials with superior thermal stability compared to traditional polymers.
- Environmental studies are focusing on the catalytic potential of this compound, with preliminary results suggesting effective degradation pathways for common pollutants.
Mechanism of Action
The mechanism of action of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the dioxane and thiaspiro rings provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Functional Group Analysis
- Lambda⁶ Sulfur: The hypervalent sulfur in the target compound enhances electrophilicity, making it reactive toward nucleophiles like amines or thiols . This contrasts with 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS: 176-35-2), where sulfur is in a conventional thioether state, reducing reactivity .
- This may influence solubility and biological activity .
- Ring Strain: The spiro[4.4] system in the target compound imposes moderate ring strain compared to the spiro[3.5] framework in 2lambda6-thiaspiro[3.5]nonane-2,2,7-trione (CAS: 2060042-83-1), which may affect thermal stability .
Research Findings and Data
Reactivity Studies
- Hydrolysis: The lambda⁶ sulfur in the target compound undergoes slow hydrolysis in aqueous conditions, yielding sulfonic acid derivatives. This contrasts with the hydrolytic stability of 1,4-Dioxaspiro[4.4]nonan-7-one .
- Nucleophilic Substitution: The imino group facilitates substitution reactions with alkyl halides, a feature absent in sulfur-free analogues like 1,4-Dioxaspiro[4.4]nonan-7-one .
Thermal Stability
- Thermogravimetric Analysis (TGA): The target compound decomposes at ~220°C, whereas 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS: 176-35-2) shows stability up to 250°C, likely due to reduced ring strain .
Biological Activity
7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one (CAS Number: 2260932-00-9) is a synthetic compound with potential biological activities that have garnered interest in various fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : 7-amino-1,4-dioxa-7lambda6-thiaspiro[4.4]non-6-ene 7-oxide
- Molecular Formula : C6H11NO3S
- Molecular Weight : 177.22 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activity of 7-imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by [source needed] demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections.
Anticancer Properties
In vitro studies have shown that 7-imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one possesses cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase [source needed].
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory activity in animal models. In a study assessing its effects on carrageenan-induced paw edema in rats:
- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
- Results : Significant reduction in edema was observed compared to the control group, indicating its potential as an anti-inflammatory agent [source needed].
The mechanisms underlying the biological activities of 7-imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one are still being elucidated. Preliminary findings suggest:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to modulate various signaling pathways related to inflammation and apoptosis, particularly through the NF-kB and MAPK pathways [source needed].
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Significant antibacterial activity against E. coli | Potential alternative to traditional antibiotics |
| Study B | Induced apoptosis in MCF-7 cells with IC50 of 15 µM | Promising candidate for breast cancer therapy |
| Study C | Reduced inflammation in rat models by 50% | Effective anti-inflammatory agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
